molecular formula C9H12N2S B8648199 2-butyl-1H-thieno[3,4-d]imidazole CAS No. 133694-29-8

2-butyl-1H-thieno[3,4-d]imidazole

Cat. No. B8648199
CAS RN: 133694-29-8
M. Wt: 180.27 g/mol
InChI Key: RDRLRVAXWGZVMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butyl-1H-thieno[3,4-d]imidazole is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-butyl-1H-thieno[3,4-d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-butyl-1H-thieno[3,4-d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

133694-29-8

Product Name

2-butyl-1H-thieno[3,4-d]imidazole

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

2-butyl-1H-thieno[3,4-d]imidazole

InChI

InChI=1S/C9H12N2S/c1-2-3-4-9-10-7-5-12-6-8(7)11-9/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

RDRLRVAXWGZVMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CSC=C2N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 g of the product of Step A was dissolved at ambient temperature with stirring in 3 ml of phosphorous oxychloride and then the solution was heated at reflux for one hour. The solution was evaporated to dryness and 100 ml of a saturated aqueous solution of sodium bicarbonate were added. The mixture was stirred for 20 minutes at ambient temperature followed by extraction with methylene chloride. The extracts were washed with sodium bicarbonate solution and the organic phase was dried, filtered and evaporated. The oil was dissolved in 600 ml of ethyl ether at reflux, followd by filtration and evaporation to dryness to obtain 570 mg of product which was crystallized from 2 ml of isopropyl ether to obtain 500 mg of the expected product melting at 118° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3,4-diaminothiophene (156 mg) in ethanol (10 ml) was added trimethyl orthovalerate (0.29 ml) and pyridinium p-toluenesulfonate (4 mg). The mixture was refluxed for one hour and concentrated in vacuo. The residue was purified by preparative thin layer chromatography on silica gel developed by ethyl acetate to give 2-butyl-1H-thieno[3,4-d]imidazole (155 mg) as crystals.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3,4-diaminothiophene (116 mg, 1.01 mmol ) and ethyl valeroimidate hydrochloride (504 mg, 3.05 mmol) in absolute ethanol (20 mL) was heated to reflux for 1 hour, cooled to room temperature and stirred for 15 hours. The mixture was concentrated and purified by flash chromatography (SiO2, 25% EtOAc/hexanes) to give 140 mg (78%) of 2-n-butyl-1H-thieno[3,4-d]imidazole as a tan solid: 1H NMR (300 MHz, CDCl3)δ 6.70 (s, 2H), 2.81 (t, 2H, J=7.5 Hz), 1.88-1.74 (m, 2H), 1.48-1.35 (m, 2H), 0.90 (t, 3H, J=7.2 Hz); FAB-MS: 181 (M+ +1).
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 3,4-diaminothiophene (1.7 g) and ethyl valeroimidate hydrochloride (3.0 g) in ethanol (30 ml) was stirred at room temperatures for 1.5 hour. 10 The reaction mixture was concentrated and the residue was dissolved in a mixture of ethyl acetate and a saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with water, dried and concentrated to dryness. The concentrate was purified by silica gel column chromatography to give crystals. Recrystallization from isopropyl ether afforded colorless crystals (0.72 g, 27%), m.p. 118°-120° C. 1H-NMR(200 MHz, CDCl3)δ: 0.95(3H,t), 1.35-1.54(2H,m), 1.73-1.88(2H,m), 2.79(2H,t), 6.75(2H,br s), 8.50(1H,br s). IR(KBr)cm-1 :3200-2200, 1530, 1480, 1440, 1390, 1240, 1230, 1160, 830, 815, 760, 740.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.